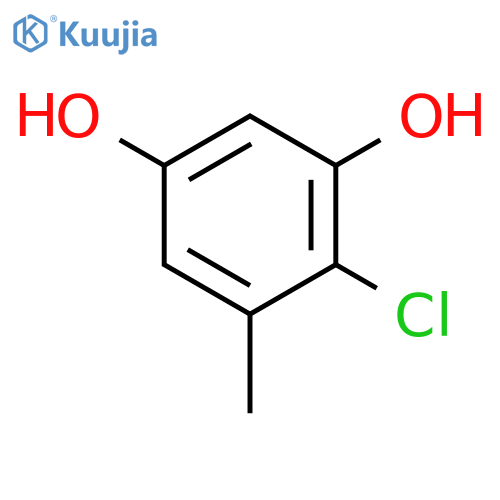

Cas no 3446-05-7 (1,3-Benzenediol,4-chloro-5-methyl-)

1,3-Benzenediol,4-chloro-5-methyl- 化学的及び物理的性質

名前と識別子

-

- 1,3-Benzenediol,4-chloro-5-methyl-

- 1,3-benzenediol, 4-chloro-5-methyl-; 4-Chloro-5-methylbenzene-1,3-diol

- 3446-05-7

- ZB1281

- SCHEMBL69908

- 1,3-Benzenediol, 4-chloro-5-methyl- (9CI)

- DTXSID80188032

- AKOS037644310

- 4-Chloroorcinol

- BRN 2085572

- InChI=1/C7H7ClO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H

- 1,3-Benzenediol, 4-chloro-5-methyl-

- AS-49875

- Resorcinol, 4-chloro-5-methyl-

- CHEMBL502498

- 4-chloro-5-methylbenzene-1,3-diol

- MFCD01684801

- 3-06-00-04534 (Beilstein Handbook Reference)

- N11849

- 4-Chloro-5-methylresorcinol

- 1,3-Benzenediol, 4-chloro-5-methyl-

-

- MDL: MFCD01684801

- インチ: InChI=1S/C7H7ClO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3

- InChIKey: VYGLBTZLOQTMBG-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C)C(Cl)=C(O)C=1

計算された属性

- せいみつぶんしりょう: 158.01351

- どういたいしつりょう: 158.013

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5A^2

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.384

- ふってん: 277.5°Cat760mmHg

- フラッシュポイント: 121.6°C

- 屈折率: 1.61

- PSA: 40.46

1,3-Benzenediol,4-chloro-5-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A803355-1g |

4-Chloro-5-methylbenzene-1,3-diol |

3446-05-7 | 95% | 1g |

$886.0 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733902-1g |

4-Chloro-5-methylbenzene-1,3-diol |

3446-05-7 | 98% | 1g |

¥6202.00 | 2024-05-17 | |

| abcr | AB511735-250 mg |

4-Chloro-5-methylbenzene-1,3-diol |

3446-05-7 | 250MG |

€660.70 | 2023-04-18 | ||

| abcr | AB511735-250mg |

4-Chloro-5-methylbenzene-1,3-diol; . |

3446-05-7 | 250mg |

€1178.20 | 2025-03-19 |

1,3-Benzenediol,4-chloro-5-methyl- 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1,3-Benzenediol,4-chloro-5-methyl-に関する追加情報

1,3-Benzenediol,4-chloro-5-methyl- (CAS 3446-05-7) の最新研究動向と医薬品開発への応用可能性

1,3-Benzenediol,4-chloro-5-methyl- (CAS番号 3446-05-7) は、クロロ置換基とメチル基を有するベンゼンジオール誘導体であり、近年、その特異な化学構造と生物活性が注目されています。本化合物は、抗菌活性や抗酸化特性を示すことが報告されており、医薬品開発における中間体としての潜在的可能性が研究されています。

2022-2023年に発表された最新の研究によると、3446-05-7は特定の細菌株に対して顕著な抗菌活性を示すことが明らかになりました。特に、Staphylococcus aureus (MRSAを含む) や Pseudomonas aeruginosa に対する最小発育阻止濃度(MIC)が低いことが特徴で、多剤耐性菌対策としての応用が期待されています。

分子メカニズムに関する研究では、3446-05-7が細菌の細胞膜透過性を変化させ、タンパク質合成を阻害する可能性が示唆されています。また、この化合物は特定の酵素阻害剤としても機能し、炎症性サイトカインの産生を抑制する効果がin vitro試験で確認されています。

創薬化学の観点からは、3446-05-7の構造を基盤とした新規化合物ライブラリーの構築が進められています。特に、5位のメチル基と4位のクロロ基の組み合わせが生物活性に重要であることが構造活性相関(SAR)研究で明らかになり、これらの部位を修飾したアナログ化合物の探索が活発に行われています。

安全性評価に関する予備的研究では、3446-05-7は適度な代謝安定性を示し、in vitro肝細胞毒性試験においても許容範囲内の結果が得られています。ただし、完全な毒性プロファイルを確立するためには、さらに詳細な前臨床試験が必要です。

製剤開発の面では、3446-05-7の溶解性向上を目的とした各種製剤技術の適用が検討されています。特に、環状デキストリン包接やナノ粒子化技術を用いることで、経口吸収性の改善が可能であるとの報告があります。

今後の展望として、3446-05-7をリード化合物とする新規抗菌薬の開発や、その構造を基盤とした抗炎症剤の設計が期待されています。また、この化合物の特異な電子特性を利用した機能性材料への応用研究も始まっており、化学生物学の分野での展開が予想されます。

総括すると、1,3-Benzenediol,4-chloro-5-methyl- (3446-05-7) は、そのユニークな化学構造と多様な生物活性により、医薬品開発において重要な位置を占める可能性を秘めています。今後の研究の���展により、より明確な作用機序と治療応用の可能性が明らかになることが期待されます。

3446-05-7 (1,3-Benzenediol,4-chloro-5-methyl-) 関連製品

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)